N-(1-acetylpiperidin-4-yl)-2-amino-2-phenylacetamide
Description
N-(1-acetylpiperidin-4-yl)-2-amino-2-phenylacetamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities
Properties
IUPAC Name |
N-(1-acetylpiperidin-4-yl)-2-amino-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11(19)18-9-7-13(8-10-18)17-15(20)14(16)12-5-3-2-4-6-12/h2-6,13-14H,7-10,16H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHRHCFXYMXVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-acetylpiperidin-4-yl)-2-amino-2-phenylacetamide typically involves the formation of the piperidine ring followed by functionalization. One common method is the reductive amination of piperidine derivatives. This process involves the condensation of an amine with an aldehyde or ketone, followed by reduction of the resulting imine . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
N-(1-acetylpiperidin-4-yl)-2-amino-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom of the piperidine ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond.
Scientific Research Applications
N-(1-acetylpiperidin-4-yl)-2-amino-2-phenylacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-acetylpiperidin-4-yl)-2-amino-2-phenylacetamide involves its interaction with specific molecular targets. The piperidine ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific receptors, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
N-(1-acetylpiperidin-4-yl)-2-amino-2-phenylacetamide can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Used for its antiviral and anticancer properties.
Berberine: Known for its antimicrobial and antidiabetic effects.
Tetrandine: Has anti-inflammatory and immunosuppressive properties.
This compound is unique due to its specific structural features and the range of biological activities it exhibits, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
